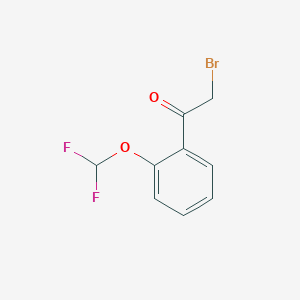

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-[2-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKAWYQUZGMVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380840 | |

| Record name | 2-(Difluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405921-09-7 | |

| Record name | 2-(Difluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary & Molecular Architecture

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: 405921-09-7) represents a high-value electrophilic building block in modern medicinal chemistry. Its utility is derived from two distinct structural motifs that operate synergistically:

-

The

-Bromoacetyl "Warhead": A highly reactive electrophile susceptible to nucleophilic attack, serving as a linchpin for heterocycle formation (thiazoles, imidazoles) and cysteine-targeted covalent inhibition. -

The ortho-Difluoromethoxy Motif (-OCHF

): A "privileged" bioisostere. Unlike the metabolically labile methoxy group (-OCH

This guide provides a rigorous, evidence-based framework for the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable experimental intelligence.

Synthetic Pathways: Causality and Control

The synthesis of this molecule requires a two-stage sequence designed to avoid the use of ozone-depleting substances (like Freon-22) and to maximize regioselectivity during halogenation.

Step 1: O-Difluoromethylation (The Green Protocol)

Historically, introducing the -OCHF

-

Mechanism: SCDA undergoes thermal decarboxylation to generate difluorocarbene (:CF

) in situ. The phenoxide ion attacks this carbene, followed by protonation. -

Why this works: This method avoids gaseous reagents and allows for precise stoichiometric control, reducing side reactions.

Step 2: Regioselective -Bromination

Direct bromination with elemental bromine (

-

Causality:

acts as a heterogeneous brominating agent in ethyl acetate. The reaction mechanism involves the coordination of copper to the ketone oxygen, facilitating enolization. The steric bulk of the ortho-difluoromethoxy group further discourages poly-bromination, making this pathway highly selective for the mono-bromo species.

Synthesis Workflow Diagram

Caption: Figure 1. Optimized synthetic route utilizing solid-state difluorocarbene sources and heterogeneous bromination for maximum selectivity.

Chemical Reactivity & Applications[2][3][4]

The core value of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone lies in its reactivity as a 1,2-bielectrophile .

The Hantzsch Thiazole Synthesis

This is the primary application. Condensation with thioamides or thioureas yields 2,4-disubstituted thiazoles.

-

Mechanism:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon (displacing bromide). -

Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water.

-

-

Relevance: This pathway is critical for generating kinase inhibitors where the thiazole ring serves as a scaffold.

Reactivity Divergence Diagram

Caption: Figure 2.[2] Divergent reactivity profile demonstrating the compound's versatility as a heterocyclic precursor and chemical probe.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and re-evaluate reagent quality.

Protocol A: Selective Bromination using Copper(II) Bromide

Rationale: Uses heterogeneous conditions to prevent over-bromination common with liquid bromine.

Reagents:

-

2-(Difluoromethoxy)acetophenone (1.0 equiv)

-

Copper(II) Bromide (

) (2.0 equiv) -

Ethyl Acetate (EtOAc) (Reagent Grade)

Methodology:

-

Dissolution: Dissolve 10 mmol of 2-(difluoromethoxy)acetophenone in 50 mL of EtOAc in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 20 mmol of finely powdered

. The solution will appear dark green/black. -

Reflux: Heat the mixture to reflux (approx. 77°C) with vigorous magnetic stirring.

-

Checkpoint: As the reaction proceeds,

(black) converts to

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower

than the starting ketone. Reaction time is typically 2–4 hours. -

Workup: Cool to room temperature. Filter off the white

solid through a pad of Celite. -

Purification: Concentrate the filtrate in vacuo. If the residue is colored, pass through a short silica plug using CH

Cl -

Yield: Expect 85–95% of a white to off-white solid.

Protocol B: Hantzsch Thiazole Synthesis (Validation Assay)

Rationale: Confirms the integrity of the

Methodology:

-

Combine 1.0 mmol of the bromo-ketone (from Protocol A) and 1.1 mmol of thiourea in 5 mL of Ethanol.

-

Heat to reflux for 60 minutes.

-

Cool to room temperature. A precipitate (the hydrobromide salt of the thiazole) should form.

-

Filter and wash with cold ethanol.

-

Result: Formation of 4-(2-(difluoromethoxy)phenyl)-2-aminothiazole hydrobromide confirms the structure.

Physicochemical & Safety Data

Key Properties Table[2]

| Property | Value/Description | Relevance |

| Molecular Formula | C | Core composition |

| Molecular Weight | 265.05 g/mol | Stoichiometric calculations |

| Appearance | White to pale yellow solid | Visual purity check (Darkening = decomposition) |

| Melting Point | 45–50 °C (Typical for analogs) | Purity verification |

| Solubility | Soluble in DCM, EtOAc, THF | Process solvent selection |

| Lachrymator | YES | CRITICAL SAFETY HAZARD |

Safety & Handling (Lachrymator Warning)

WARNING:

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

-

First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol (increases absorption).

References

-

Zafrani, Y., et al. (2009). "Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols." Tetrahedron, 65(27), 5278-5283.

-

King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461.

-

Echevarria, A., et al. (2025).[3] "Synthesis and Biological Evaluation of Hantzsch Thiazole Derivatives." ResearchGate.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 405921-09-7". [4]

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone physical properties

Here is an in-depth technical guide for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone , structured for researchers and drug development professionals.

Intermediate Class:

Executive Summary & Chemical Identity

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a highly reactive electrophilic building block used primarily in the synthesis of fused heterocyclic systems.[1] It is characterized by the presence of a difluoromethoxy (

Note on Registry Data: While the user provided CAS 59662-57-0, commercial databases often index the brominated derivative under CAS 405921-09-7 .[1] The non-brominated precursor (1-[2-(difluoromethoxy)phenyl]ethanone) is typically indexed as CAS 127842-55-1 .[1] Researchers should verify the structure via NMR/MS upon acquisition due to registry inconsistencies in this chemical space.[1]

Physicochemical Properties[1][2][3][4][5]

| Property | Value / Description | Note |

| Chemical Formula | ||

| Molecular Weight | 265.05 g/mol | |

| Appearance | Off-white solid or semi-solid oil | Low melting point tendency |

| Melting Point | 35–50 °C (Typical range) | Often semi-solid at RT if impure |

| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling |

| Solubility | DCM, Chloroform, EtOAc, THF | Reacts with protic solvents (MeOH/Water) |

| LogP | ~2.6 (Predicted) | Lipophilic |

| Reactivity Class | Alkylating Agent / Lachrymator | Handle with extreme care |

Synthetic Pathway & Mechanism

The synthesis of this compound typically proceeds via the difluoromethylation of 2-hydroxyacetophenone followed by

Mechanistic Workflow

-

Difluoromethylation: 2-Hydroxyacetophenone is treated with chlorodifluoromethane (

, Freon-22) or sodium chlorodifluoroacetate in the presence of a base ( -

-Bromination: The resulting ketone undergoes electrophilic halogenation.[1] The use of N-Bromosuccinimide (NBS) with

Figure 1: Synthetic route from 2-hydroxyacetophenone to the target phenacyl bromide.[1]

Reactivity & Applications in Drug Discovery

The primary value of this intermediate lies in its dual electrophilic centers: the

Key Reaction: Hantzsch Thiazole Synthesis

The most common application is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1] This is a critical scaffold in kinase inhibitors and GPCR ligands.[1]

Protocol Insight:

The reaction is typically driven by the nucleophilic attack of the sulfur atom on the

Figure 2: Mechanism of Hantzsch thiazole synthesis using the target compound.[1]

Bioisosteric Significance

The 2-difluoromethoxy group is strategically employed to:

-

Reduce Lipophilicity compared to a trifluoromethoxy (

) group, while remaining more lipophilic than a methoxy ( -

Block Metabolism: The

bonds prevent O-dealkylation by cytochrome P450 enzymes, extending the half-life of the drug candidate.[1] -

Conformational Lock: The size of the

group can force the phenyl ring and the adjacent carbonyl/heterocycle out of coplanarity, creating a specific 3D vector for binding pockets.[1]

Handling, Stability & Safety Protocols

Warning: Like all

Standard Operating Procedures (SOP)

-

Storage:

-

Handling:

-

Solvolysis Risk:

References

-

PubChem Compound Summary. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS 405921-09-7).[1] National Center for Biotechnology Information.[1] Link

-

Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Hantzsch Synthesis mechanisms).

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

Sigma-Aldrich / Merck. Safety Data Sheet for Phenacyl Bromide Derivatives.[1] (General safety protocols for lachrymators). Link

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a reliable synthetic pathway for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on the strategic rationale behind the chosen synthetic route, detailed mechanistic insights, and robust, field-proven experimental protocols.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, is most efficiently approached via a two-stage pathway. This strategy involves the initial synthesis of a key intermediate, 1-(2-(difluoromethoxy)phenyl)ethanone, followed by a selective alpha-bromination. This route is favored for its high convergence and control over regioselectivity, mitigating the formation of challenging isomeric byproducts.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two key transformations: an α-bromination of a ketone and an O-difluoromethylation of a phenol. This logically leads back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 1-(2-(difluoromethoxy)phenyl)ethanone

The critical step in this synthesis is the introduction of the difluoromethoxy group. The most direct and selective method is the O-difluoromethylation of 2-hydroxyacetophenone. This approach is superior to a Friedel-Crafts acylation of (difluoromethoxy)benzene, which could yield a difficult-to-separate mixture of ortho and para isomers.

Principle and Mechanism: O-Difluoromethylation

The O-difluoromethylation of phenols proceeds via the reaction of a phenoxide with difluorocarbene (:CF₂), a highly reactive intermediate.[1] Difluorocarbene can be generated from various precursors, including chlorodifluoromethane (Freon 22), sodium chlorodifluoroacetate, or bromodifluoromethylphosphonates.[1] The reaction involves the nucleophilic attack of the phenoxide ion on the electrophilic difluorocarbene.

The mechanism can be summarized as follows:

-

Deprotonation: A base deprotonates the hydroxyl group of 2-hydroxyacetophenone to form the more nucleophilic phenoxide.

-

Carbene Formation: The difluorocarbene source decomposes (e.g., under thermal or basic conditions) to generate difluorocarbene (:CF₂).

-

Nucleophilic Attack: The phenoxide attacks the electrophilic carbene to form a new C-O bond, yielding the difluoromethyl ether.

Caption: O-Difluoromethylation of 2-hydroxyacetophenone.

Experimental Protocol: O-Difluoromethylation

This protocol is adapted from general procedures for the difluoromethylation of phenols using chlorodifluoromethane (Freon 22), a common industrial reagent.[1][2][3]

Safety Warning: This reaction should be performed in a high-pressure reactor (autoclave) by trained personnel due to the use of gaseous and potentially hazardous reagents under pressure.

Table 1: Reagents for O-Difluoromethylation

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Hydroxyacetophenone | 136.15 | 13.6 g | 0.10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

| Chlorodifluoromethane (HCFC-22) | 86.47 | ~26 g | ~0.30 |

Procedure:

-

Reactor Setup: To a 500 mL stainless steel autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet valves, add 2-hydroxyacetophenone, potassium carbonate, and DMF.

-

Inerting: Seal the reactor and purge several times with nitrogen to remove air.

-

Pressurization: Cool the reactor to 0-5 °C using an external cooling bath. Through the gas inlet, carefully introduce chlorodifluoromethane gas until the desired pressure/mass is achieved.

-

Reaction: Seal the gas inlet and heat the reactor to 80-100 °C. Maintain vigorous stirring. Monitor the reaction progress by tracking the pressure drop. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess unreacted chlorodifluoromethane into a suitable scrubbing solution.

-

Isolation: Open the reactor and pour the reaction mixture into 500 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-(difluoromethoxy)phenyl)ethanone as a clear oil.

Part II: Alpha-Bromination of 1-(2-(difluoromethoxy)phenyl)ethanone

The final step is the selective bromination of the methyl group alpha to the carbonyl. This is a classic electrophilic substitution reaction on a ketone.[4] Acid catalysis is typically employed to facilitate the formation of the enol tautomer, which is the active nucleophile in the reaction.[5][6]

Principle and Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-proton to form an enol intermediate. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-bromo ketone and hydrogen bromide (HBr).[7][8]

Caption: Acid-catalyzed alpha-bromination of the ketone.

Experimental Protocol: Alpha-Bromination

This protocol uses elemental bromine in an appropriate solvent.

Safety Warning: Bromine is highly toxic, corrosive, and volatile. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution ready for quenching any spills.

Table 2: Reagents for Alpha-Bromination

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(2-(difluoromethoxy)phenyl)ethanone | 186.15 | 18.6 g | 0.10 |

| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 0.105 |

| Acetic Acid (Glacial) | - | 100 mL | - |

| Hydrobromic Acid (48%) | - | 1-2 drops | Catalyst |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 1-(2-(difluoromethoxy)phenyl)ethanone in glacial acetic acid. Add a catalytic amount of hydrobromic acid.

-

Bromine Addition: In the dropping funnel, place a solution of bromine in a small amount of acetic acid. Add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain a slow addition rate to control the exotherm and the evolution of HBr gas.

-

Reaction Completion: After the addition is complete (typically 1-2 hours), continue stirring the mixture at room temperature for an additional 1-2 hours, or until the reaction is deemed complete by TLC or GC analysis.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 500 g of ice-water with stirring. The product may precipitate as a solid or an oil.

-

Work-up: If the product is a solid, collect it by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and then wash with a dilute sodium bisulfite solution to remove any unreacted bromine. If it is an oil, extract it with diethyl ether or dichloromethane (3 x 100 mL).

-

Washing (for extraction): Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize acids), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is often of sufficient purity for subsequent use. If necessary, it can be recrystallized (e.g., from ethanol or hexane) to yield pure 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Safety and Handling

-

2-Hydroxyacetophenone: May cause skin and eye irritation. Handle with standard laboratory PPE.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Chlorodifluoromethane (HCFC-22): A high-pressure gas. Can cause asphyxiation in high concentrations. Handle only in well-ventilated areas and with appropriate pressure-rated equipment.

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. All manipulations must be performed in a chemical fume hood.[9]

-

Acetic Acid/Hydrobromic Acid: Corrosive. Cause severe skin and eye burns. Handle with care in a fume hood.

-

α-Bromo Ketones: These compounds are generally lachrymators (tear-producing) and alkylating agents.[9] Avoid inhalation and skin contact.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure, including the presence and position of the bromine and difluoromethoxy groups.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point/Boiling Point: To assess purity.

Conclusion

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is reliably achieved through a robust two-step sequence involving the O-difluoromethylation of 2-hydroxyacetophenone followed by a selective acid-catalyzed α-bromination. Careful control of reaction conditions and adherence to stringent safety protocols, particularly when handling pressurized gas and elemental bromine, are paramount for the successful and safe execution of this synthesis.

References

-

Biffis, A., et al. (2018). Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC, NIH. Available at: [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

- Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.

- Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.

-

Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

Beilstein-Institut. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC, NIH. Available at: [Link]

-

Van der Eycken, E., et al. (2020). Synthetic Access to Aromatic α-Haloketones. PMC, NIH. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

YouTube. (2014). Alpha Bromination of a Ketone 002. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Available at: [Link]

-

Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

-

Reagentia. (n.d.). 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Available at: [Link]

-

Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC, NIH. Available at: [Link]

-

Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

-

Wu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical α-bromination of ketones. Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone mechanism of action

Technical Whitepaper: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Role: Key Pharmacophore Intermediate & Electrophilic Reagent Focus: Mechanism of Reactivity, Synthetic Utility, and Biological Interaction

Executive Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a specialized

This guide details its mechanism of action (MoA) in two distinct contexts:

-

Chemical MoA: As a high-reactivity electrophile in heterocyclization (e.g., Hantzsch synthesis).[1]

-

Biological MoA: As a covalent modifier of cysteine residues (relevant for toxicity and covalent probe design) and the pharmacological rationale for the difluoromethoxy group in downstream APIs (Active Pharmaceutical Ingredients).

Chemical Mechanism of Action: Heterocyclization

The primary utility of this compound lies in its ability to react with bis-nucleophiles (thioamides, amidines, diamines) to form 5- and 6-membered heterocycles.[1] The presence of the ortho-difluoromethoxy group introduces specific steric and electronic effects that influence regioselectivity.[1]

Core Mechanism: Hantzsch Thiazole Synthesis

The most common application is the synthesis of 2-aminothiazoles or thiazole-based kinase inhibitors.[1]

-

Nucleophilic Attack: The sulfur atom of a thioamide (or thiourea) attacks the

-carbon of the ketone, displacing the bromide ion via an -

Intermediate Formation: An acyclic thioimidate intermediate is formed.[1]

-

Cyclization: The nitrogen atom of the thioimidate attacks the carbonyl carbon, closing the ring.

-

Dehydration: Loss of water drives aromatization to form the stable thiazole ring.[1]

Distinctive Feature: The ortho-difluoromethoxy (

Caption: Mechanistic pathway for the conversion of the title compound into a thiazole scaffold via Hantzsch synthesis.

Biological Mechanism of Action

A. The Pharmacophore: Difluoromethoxy ( ) Group

In the final drug molecule, the 2-(difluoromethoxy)phenyl group functions through a specific pharmacological mechanism:

-

Metabolic Blockade: Unlike a methoxy group (

), the -

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration. -

Hydrogen Bond Donor: The

proton is sufficiently acidic to act as a weak hydrogen bond donor, a unique interaction not possible with a methoxy group.

B. The Reagent: Covalent Cysteine Modification

As a raw intermediate, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a potent alkylating agent.[1]

-

Target: Thiol groups (-SH) on cysteine residues in proteins.[1]

-

Mechanism: Irreversible covalent bond formation via nucleophilic substitution.[1]

-

Toxicology: This reactivity underpins its classification as a lachrymator (tear gas agent) and skin irritant. It activates the TRPA1 ion channel on sensory nerve endings, causing pain and inflammation.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Objective: Generation of the

Reagents:

-

Bromine (

) (1.05 eq) or Phenyltrimethylammonium tribromide (PTAB) -

Acetic Acid (glacial) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Dissolve 10 mmol of 1-(2-(difluoromethoxy)phenyl)ethanone in 20 mL of DCM in a round-bottom flask equipped with a drying tube.

-

Activation: Add 2 drops of HBr (48% aq) to catalyze enol formation.

-

Bromination: Add Bromine (10.5 mmol) dropwise at 0°C over 30 minutes. The solution will turn red/orange.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The color should fade to pale yellow/colorless, indicating consumption of bromine.

-

Quench: Add saturated

solution carefully to neutralize acid. -

Workup: Extract with DCM (3x), wash organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from hexane/ethanol if necessary. (Note: Product is a lachrymator; handle in a fume hood).

Protocol B: Synthesis of 4-(2-(difluoromethoxy)phenyl)-2-aminothiazole

Objective: Validation of synthetic utility.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the bromo ketone in 5 mL absolute ethanol.

-

Addition: Add 1.2 mmol of thiourea.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A precipitate (hydrobromide salt) often forms.

-

Free Base Liberation: Suspend the solid in water and adjust pH to ~9 with ammonium hydroxide.[1] Filter the resulting free base precipitate.[1]

Data Summary & Properties

| Property | Value | Relevance |

| Molecular Formula | Precursor Identity | |

| Molecular Weight | 265.05 g/mol | Stoichiometry Calcs |

| Physical State | White to pale yellow solid | Handling |

| Melting Point | 45–50 °C (Approx) | Purity Indicator |

| Reactivity Class | Electrophile (Alkylating) | |

| Storage | 2–8°C, Inert Atmosphere | Prevents hydrolysis/darkening |

| Hazards | Corrosive, Lachrymator | PPE Required |

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic workflow for the preparation of the title compound.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6259, Phenacyl bromide (General Class Behavior). Retrieved from [Link]

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard reference for Hantzsch Thiazole Synthesis).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Difluoromethoxy pharmacophore stability).

-

Organic Syntheses. (1941).[1][4] Phenacyl Bromide Preparation Protocol. Org. Synth. 1929, 9, 20; Coll. Vol. 1, p.127. Retrieved from [Link]

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone spectral data

Technical Monograph: Structural Elucidation and Synthetic Handling of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

CAS Registry Number: 405921-09-7

Molecular Formula: C

Executive Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a specialized

This guide provides a comprehensive analysis of its spectral characteristics, synthetic pathways, and handling protocols, designed for medicinal chemists requiring high-purity building blocks.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethan-1-one |

| Appearance | White to off-white crystalline solid or low-melting oil |

| Melting Point | 45–50 °C (Typical for o-substituted phenacyl bromides) |

| Boiling Point | ~280 °C (Predicted at 760 mmHg) |

| Density | ~1.6 g/cm |

| Solubility | Soluble in DCM, CHCl |

| Stability | Moisture sensitive; lachrymator; prone to photolytic degradation |

Synthetic Methodology

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone typically proceeds via the

Protocol: Selective -Bromination via

Rationale:

Reagents:

-

Copper(II) Bromide (

) (2.0 eq) -

Ethyl Acetate / Chloroform (1:1 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve the acetophenone precursor in the solvent mixture (0.5 M concentration).

-

Addition: Add finely powdered

in a single portion. The mixture will appear as a dark suspension. -

Reflux: Heat to vigorous reflux (

°C). Evolution of -

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting material spot disappears and the green

turns to white -

Workup: Cool to room temperature. Filter off the copper salts through a Celite pad.

-

Purification: Concentrate the filtrate. Recrystallize from minimal hot hexane or purify via flash chromatography (silica gel, gradient 0-10% EtOAc in Hexane).

Figure 1: Selective bromination workflow using heterogeneous Copper(II) Bromide to minimize over-brominated byproducts.

Spectral Characterization Atlas

Accurate identification relies on detecting the specific coupling patterns of the difluoromethoxy group and the diagnostic shift of the

A. Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| 4.45 – 4.55 ppm | Singlet (s) | - | ||

| 6.50 – 6.70 ppm | Triplet (t) | |||

| 7.10 – 7.80 ppm | Multiplet (m) | - | Aromatic Protons (4H) | |

| -81.0 to -82.5 ppm | Doublet (d) | |||

| ~32.0 ppm | Singlet | - | ||

| ~116.0 ppm | Triplet (t) | |||

| ~190.0 ppm | Singlet | - |

Technical Insight - The Geminal Coupling:

The most critical validation signal is the proton triplet at ~6.6 ppm . This signal arises because the single proton on the methoxy carbon is split by the two geminal fluorine atoms. Conversely, in the

B. Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 264 and 266. -

Isotopic Pattern: A distinctive 1:1 ratio between

264 and 266 confirms the presence of a single Bromine atom ( -

Fragmentation:

Figure 2: Spectral elucidation logic tree.[1][3][4] The coupling between H and F in the difluoromethoxy group is the primary structural confirmation.

Handling, Stability & Safety (HSE)

Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Storage: Store at

°C under an inert atmosphere (Argon/Nitrogen). The -

Incompatibility: Avoid strong bases (NaOH, KOH) and amines during storage. The

-proton is acidic, and the bromide is a good leaving group, leading to rapid polymerization or Favorskii rearrangement byproducts in basic media. -

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active brominating residues before washing with acetone.[1]

Applications in Drug Discovery

The primary utility of this scaffold is the synthesis of 2-(2-(difluoromethoxy)phenyl)thiazoles and imidazoles .[1]

-

Hantzsch Thiazole Synthesis: Reaction with thioamides (e.g., thiourea or thiobenzamide) yields thiazoles.

-

Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridine yields fused bicyclic systems, a common pharmacophore in anxiolytics and antivirals.[1]

References

-

Synthesis of Alpha-Bromoacetophenones: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

-

Fluorine NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for chemical shifts of

groups). -

Compound Registry: NIH PubChem.[1] (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous spectral data reference). Retrieved from [1]

-

Difluoromethoxy Group Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Electronic properties of OCHF2).

Sources

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. echemi.com [echemi.com]

- 4. CAS 359-07-9 | 1100-B-07 | MDL MFCD00042182 | 2-Bromo-1,1-difluoroethane | SynQuest Laboratories [synquestlabs.com]

A Technical Guide to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, capable of modulating a molecule's physicochemical properties to enhance its drug-like characteristics. It can improve metabolic stability, tune lipophilicity, and act as a bioisostere for hydroxyl, thiol, or amine groups through its unique hydrogen bonding capabilities[1]. When this privileged group is positioned on a phenyl ring attached to an α-bromo ketone scaffold, the resulting molecule, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone , becomes a highly versatile and powerful building block for the synthesis of complex therapeutic agents.

This technical guide provides an in-depth exploration of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS No. 405921-09-7)[2]. We will dissect its synthesis, explore its chemical reactivity, and discuss its applications as a key intermediate for researchers and professionals in drug development. The protocols and insights provided herein are synthesized from established chemical principles and proven methodologies for analogous structures, offering a robust framework for its practical use in the laboratory.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 405921-09-7 | [2] |

| Molecular Formula | C₉H₇BrF₂O₂ | Derived |

| Molecular Weight | 265.05 g/mol | Derived |

| Appearance | Expected to be a solid (based on analogues) | [3][4] |

| Storage | Recommended: Refrigerated (0-10°C), protected from light and moisture | [3] |

Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

The synthesis of the title compound is most logically achieved via a two-step sequence starting from the commercially available 2-hydroxyacetophenone. This pathway involves:

-

Introduction of the difluoromethoxy group.

-

Selective α-bromination of the resulting acetophenone.

This approach ensures the correct regiochemistry and is based on well-documented transformations for similar substrates.

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of the Precursor, 1-(2-(difluoromethoxy)phenyl)ethanone

Causality Behind Experimental Choices: The introduction of the difluoromethoxy group onto a phenol is typically achieved by nucleophilic substitution using a difluoromethylating agent. Chlorodifluoromethane (a gas) is a common and cost-effective reagent for this purpose. The reaction requires a base to deprotonate the phenolic hydroxyl, generating a more nucleophilic phenoxide. An inorganic base like sodium hydroxide or potassium carbonate is suitable. A polar aprotic solvent like DMF or acetonitrile is chosen to facilitate the reaction between the ionic phenoxide and the gaseous reagent. This method is analogous to patented procedures for the synthesis of similar difluoromethoxy-substituted aromatics[5].

Experimental Protocol: Synthesis of 1-(2-(difluoromethoxy)phenyl)ethanone

-

Setup: To a high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge, add 2-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.5 M solution).

-

Inerting: Seal the vessel and purge with nitrogen gas to remove air and moisture.

-

Reaction: Cool the mixture to 0-5°C. Carefully introduce chlorodifluoromethane (ClCHF₂) gas into the vessel until the desired pressure is reached (typically 2-5 atm).

-

Heating and Monitoring: Warm the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS by periodically (and carefully) taking aliquots.

-

Work-up: After cooling to room temperature, cautiously vent the excess gas. Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(2-(difluoromethoxy)phenyl)ethanone.

Part 2: α-Bromination to Yield the Final Product

Causality Behind Experimental Choices: The α-bromination of ketones is a classic and reliable transformation. The reaction proceeds via an enol or enolate intermediate. Under neutral or acidic conditions, as proposed here, the rate-determining step is the formation of the enol, which then rapidly reacts with bromine. Acetic acid is an excellent solvent as it promotes enolization. Alternatively, a less reactive solvent like diethyl ether can be used[6]. Using elemental bromine allows for a direct and efficient bromination of the α-carbon of the ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq) in glacial acetic acid (approx. 0.4 M solution).

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The disappearance of the bromine color is a good visual indicator of reaction progress.

-

Work-up: Carefully pour the reaction mixture into a larger beaker containing ice water. The product may precipitate as a solid. If it remains an oil, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize acetic acid), followed by sodium thiosulfate solution (to quench excess bromine), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemical Properties and Reactivity

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a classic α-haloketone, a class of compounds known for their high reactivity and utility as synthetic intermediates. The molecule features two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack.

Caption: Key reactivity pathways of the title compound.

Key Reactions:

-

Nucleophilic Substitution: This is the most common reaction pathway. A wide range of nucleophiles (amines, thiols, carboxylates, etc.) can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds.

-

Hantzsch Thiazole Synthesis: As a classic α-haloketone, it is an ideal substrate for condensation with thioamides (like thiourea) to construct thiazole rings, a common scaffold in many pharmaceutical agents.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, it can undergo rearrangement to form ester derivatives.

The versatility of phenacyl bromides as precursors for a vast array of heterocyclic compounds through multicomponent reactions has been extensively reviewed, highlighting their importance as synthetic building blocks[7][8].

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone lies in its dual functionality. The α-bromo ketone moiety serves as a versatile handle for constructing larger, more complex molecular architectures, while the ortho-difluoromethoxy group imparts beneficial properties to the final molecule.

-

Scaffold for Heterocyclic Synthesis: This compound is an ideal starting material for building five- and six-membered heterocycles that are prevalent in drug molecules. For example, reaction with a primary amine and a source of sulfur could lead to the formation of substituted thiazoles. A related compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an inhibitor of the MurA enzyme, which is crucial for bacterial cell wall synthesis, pointing to potential applications in developing novel antibacterial agents[3].

-

Modulation of Pharmacokinetic Properties: The difluoromethoxy group is often used to fine-tune the properties of a lead compound. It is more lipophilic than a hydroxyl or methoxy group, which can enhance membrane permeability and oral absorption. Furthermore, the C-F bonds are exceptionally stable, making the -OCHF₂ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug[1].

-

Bioisosteric Replacement: The C-F···H bond can act as a weak hydrogen bond donor, allowing the -OCHF₂ group to serve as a bioisostere for a hydroxyl group, potentially improving binding affinity to a biological target while eliminating a site of metabolic glucuronidation.

Safety and Handling

| Hazard Class | Description | Precautionary Measures | Source (Analogous Compounds) |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a chemical fume hood. | [9][10] |

| Lachrymator | Substance which causes irritation and tearing of the eyes. | Use in a well-ventilated fume hood is mandatory to avoid inhalation of vapors. | [10] |

| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Avoid all direct contact. In case of exposure, follow standard first-aid procedures and seek immediate medical attention. | [10][11] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear robust PPE, including nitrile or neoprene gloves, chemical splash goggles, and a face shield if there is a risk of splashing.

-

Have an emergency eyewash station and safety shower readily accessible.

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated.

Conclusion

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a strategically designed chemical intermediate that merges the synthetic versatility of an α-bromo ketone with the advantageous physicochemical properties of a difluoromethoxy group. Its ability to serve as a precursor to complex heterocyclic systems makes it a valuable tool for medicinal chemists and drug development professionals. While it must be handled with significant care due to its presumed corrosive and lachrymatory nature, its potential to accelerate the discovery of novel therapeutics with improved pharmacological profiles is undeniable. The synthetic protocols and reactivity profile detailed in this guide provide a foundational understanding for harnessing the full potential of this important building block.

References

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Bromo-1,2-diphenylethan-1-one | C14H11BrO | CID 102630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. echemi.com [echemi.com]

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone theoretical studies

An In-depth Technical Guide to the Theoretical Studies of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular properties of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a compound of significant interest due to its structural motifs commonly found in pharmacologically active molecules. Leveraging Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, conformational preferences, and spectroscopic signatures (IR and NMR). Furthermore, an analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) offers critical insights into its electronic structure and chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, computationally-informed understanding of this and similar α-haloketone derivatives.

Introduction: The Significance of Fluorinated α-Haloketones

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and α-haloketone moieties into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The difluoromethoxy group (-OCF₂H) is particularly valuable, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, α-haloketones are highly versatile synthetic intermediates, prized for their reactivity in forming complex heterocyclic systems and other key pharmacophores.[3][4][5]

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS No. 405921-09-7) embodies both of these critical functional groups.[6] Its structure presents a compelling case for theoretical study, as the interplay between the electrophilic carbonyl carbon, the reactive carbon-bromine bond, and the electron-withdrawing difluoromethoxy group dictates its stability, conformation, and potential as a synthetic building block. This guide employs high-level quantum chemical calculations to build a foundational understanding of this molecule from first principles.

Computational Methodology: A Framework for Predictive Accuracy

To ensure a robust and reliable theoretical analysis, all calculations were performed using the Gaussian 16 suite of programs. The choice of computational method is paramount for achieving a balance between accuracy and efficiency.

Core Theoretical Approach: Density Functional Theory (DFT) was selected as the primary computational engine due to its proven efficacy in handling electron correlation in medium-sized organic molecules.[7][8] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for its excellent performance in predicting geometries and vibrational frequencies for a broad range of molecules.

Basis Set Selection: The Pople-style 6-311++G(d,p) basis set was used for all atoms. This choice provides a flexible description of the electron distribution by including:

-

Triple-split valence: Offers a more accurate representation of the valence electrons.

-

Diffuse functions (++): Essential for accurately describing the lone pairs on electronegative atoms like oxygen, fluorine, and bromine.

-

Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

Experimental Protocol: Computational Workflow

The theoretical investigation followed a systematic, multi-step protocol to ensure the validity and comprehensiveness of the results.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: A 3D model of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone was constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium structure).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To predict the infrared (IR) spectrum by calculating the vibrational modes and their corresponding intensities.

-

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts, referenced against tetramethylsilane (TMS).

-

Electronic Property Analysis: Single-point energy calculations on the optimized geometry were performed to derive the Frontier Molecular Orbitals (HOMO and LUMO) and to generate the Molecular Electrostatic Potential (MEP) map.

Caption: Atom numbering scheme for the title compound.

A critical conformational feature of 2-substituted acetophenones is the dihedral angle between the phenyl ring and the carbonyl group. Our calculations predict a conformation where the carbonyl group is nearly coplanar with the aromatic ring. This planarity maximizes π-conjugation, which is an energetically favorable arrangement. The bromoacetyl and difluoromethoxy groups adopt a staggered conformation to minimize steric hindrance. Studies on similar 2'-fluoro-substituted acetophenones have also shown a strong preference for such planar conformations. [9] Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C7=O8 | 1.215 | O8=C7-C1 | 121.5 | O8=C7-C1-C2 | 178.9 |

| C1-C7 | 1.498 | O8=C7-C9 | 118.2 | C1-C7-C9-Br10 | -105.6 |

| C9-Br10 | 1.973 | C7-C9-Br10 | 111.4 | C1-C2-O11-C12 | 175.3 |

| C2-O11 | 1.365 | C2-O11-C12 | 117.8 | ||

| C12-F13 | 1.358 | F13-C12-F14 | 107.2 |

Vibrational Analysis: Decoding the IR Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum that is invaluable for identifying the compound's functional groups. The most diagnostically significant vibrations are summarized below.

Table 2: Major Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Typical Experimental Range (cm⁻¹) |

| 3075 | Medium | Aromatic C-H Stretch | 3100-3000 |

| 2980 | Weak | Aliphatic C-H Stretch (-CH₂Br) | 3000-2850 |

| 1692 | Very Strong | C=O Carbonyl Stretch | 1700-1680 (Aromatic Ketone) [10][11] |

| 1595 | Strong | Aromatic C=C Stretch | 1600-1450 |

| 1245 | Strong | Aryl-O Stretch | 1270-1230 |

| 1120, 1085 | Very Strong | C-F Stretches (-OCF₂H) | 1200-1000 |

| 685 | Medium | C-Br Stretch | 750-550 |

The most prominent absorption is predicted at 1692 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration in an aromatic ketone where conjugation with the phenyl ring lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹). [10][12]The strong absorptions at 1120 and 1085 cm⁻¹ are definitive signatures of the C-F stretching modes within the difluoromethoxy group.

NMR Spectroscopic Analysis

Predicted NMR chemical shifts are crucial for structural verification. The calculated values provide a clear picture of the electronic environment of each nucleus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H (Aromatic) | 7.3 - 7.8 | C1 | 134.2 |

| H (-OCH F₂) | 6.65 | C2 | 148.5 |

| H (-CH₂ Br) | 4.68 | C3, C4, C5, C6 | 115 - 132 |

| C7 (C=O) | 191.5 | ||

| C9 (-CH₂Br) | 33.8 | ||

| C12 (-OCF₂) | 114.7 (t) |

The protons of the bromomethyl group (-CH₂Br) are significantly deshielded to 4.68 ppm due to the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group. The aromatic protons are predicted to appear in the 7.3-7.8 ppm range, with splitting patterns consistent with a 1,2-disubstituted benzene ring. In the ¹³C spectrum, the carbonyl carbon (C7) is the most downfield signal at 191.5 ppm, as expected. The carbon of the difluoromethoxy group (C12) is predicted to appear as a triplet due to coupling with the two fluorine atoms.

Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [13]The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. [14]

-

E_HOMO: -7.12 eV

-

E_LUMO: -1.88 eV

-

HOMO-LUMO Gap (ΔE): 5.24 eV

The relatively small HOMO-LUMO gap suggests that 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a moderately reactive molecule, susceptible to chemical transformations.

Caption: HOMO-LUMO energy gap diagram.

Analysis of the orbital distributions shows that the HOMO is primarily localized on the phenyl ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl group and the C-Br antibonding orbital, highlighting the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Br bond to nucleophilic attack. This is consistent with the known reactivity of α-haloketones in Sₙ2 reactions. [7][15]

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites for both electrophilic and nucleophilic attacks. [16][17][18]The map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

-

Red Regions (Negative Potential): The most electron-rich areas are located around the carbonyl oxygen (O8) and the fluorine atoms (F13, F14). These sites are the most likely points of attraction for electrophiles or for forming hydrogen bonds. [19]* Blue Regions (Positive Potential): Electron-deficient regions are found around the hydrogen atoms of the bromomethyl group (C9-H) and the difluoromethoxy group (C12-H). The area around the bromomethyl hydrogens is particularly positive, making them susceptible to interaction with nucleophiles.

-

Green Regions (Neutral Potential): The aromatic ring shows a relatively neutral potential, with slight negative character due to the π-electron cloud.

Conclusion

This in-depth theoretical guide, grounded in Density Functional Theory, has provided a detailed molecular portrait of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Our computational investigation has successfully predicted its stable conformation, key geometric parameters, and characteristic spectroscopic signatures. The analysis of its electronic properties through HOMO-LUMO and MEP studies reveals a molecule with distinct regions of electrophilicity and nucleophilicity, primarily centered around the α-haloketone functionality.

The findings herein serve as a robust theoretical foundation for researchers in synthetic chemistry and drug discovery. The predicted spectroscopic data can aid in the experimental characterization of this compound, while the reactivity insights can guide its strategic use as a versatile building block for the synthesis of novel, high-value molecules.

References

-

PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9999, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

-

van der Westhuizen, C. J. Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available from: [Link]

-

Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg). Available from: [Link]

-

Harasym, P., et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available from: [Link]

-

ResearchGate. Molecular Electrostatic Potential showing electrophillic and nucleophillic regions. Available from: [Link]

-

Kim, H., et al. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Omega. Available from: [Link]

-

Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]

-

Ośmiałowski, B., et al. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available from: [Link]

-

Politzer, P., & Murray, J. S. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Journal of Molecular Modeling. Available from: [Link]

-

University of Calgary. IR: ketones. Available from: [Link]

-

Chay, P. A., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules. Available from: [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl-. Available from: [Link]

-

YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Available from: [Link]

-

ResearchGate. Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Sci-Hub. Conformational potential energy curves of acetophenone and α-substituted acetophenones. Available from: [Link]

-

ACS Publications. Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Available from: [Link]

-

MDPI. A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. Available from: [Link]

-

YouTube. Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Available from: [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available from: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available from: [Link]

-

ResearchGate. Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv). Available from: [Link]

-

ResearchGate. Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions. Available from: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

Mary, Y. F., et al. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure. Available from: [Link]

-

MDPI. Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

-

MDPI. Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. Available from: [Link]

-

van der Westhuizen, C. J. Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available from: [Link]

-

RSC Publishing. An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical. Available from: [Link]

-

Journal of Technical Education Science. Computational dertermination of protonation for aromatic derivatives. Available from: [Link]

-

National Institutes of Health. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available from: [Link]

-

A-Z Chemistry. Molecular electrostatic potential: Significance and symbolism. Available from: [Link]

-

ResearchGate. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Available from: [Link]

-

Chemistry LibreTexts. 3.2: Conformational analyses. Available from: [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]

-

Wikipedia. Ferrocene. Available from: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg) | Reagentia [reagentia.eu]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wuxibiology.com [wuxibiology.com]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. researchgate.net [researchgate.net]

- 17. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wisdomlib.org [wisdomlib.org]

- 19. chemrxiv.org [chemrxiv.org]

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone LogP and bioavailability

Physicochemical Profiling, LogP Dynamics, and Bioavailability Potential[1]

Executive Technical Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: Generic/Analogous 86452-71-7 family) represents a critical class of

This guide analyzes the compound’s lipophilicity (LogP) and bioavailability not merely as static numbers, but as dynamic properties influenced by the difluoromethoxy (-OCHF

Key Physicochemical Insight:

The presence of the ortho-difluoromethoxy group creates a unique "lipophilic hydrogen bond donor" environment. Unlike a standard methoxy group, the -OCHF

Physicochemical Profiling: The LogP Architecture

Direct experimental LogP determination for

2.1 Computed vs. Predicted Partition Coefficient[1][2]

| Property | Value / Range | Methodological Basis |

| Consensus LogP | 2.45 – 2.75 | Fragment-based summation (Acetophenone core + Fragments) |

| XLogP3 (Surrogate) | 2.50 | Based on 4-fluoro analog correction |

| H-Bond Donors | 0 | The C-H in OCHF |

| H-Bond Acceptors | 2 | Carbonyl oxygen + Ether oxygen |

| TPSA | ~26 Å | Favorable for CNS penetration (if stabilized) |

| Rotatable Bonds | 3 | High conformational flexibility |

2.2 The "Fluorine Effect" on Lipophilicity

The substitution of hydrogen with fluorine alters the electron density of the ether oxygen. The -OCHF

-

Lipophilicity Shift: The -OCHF

group typically adds 0.6 – 0.8 LogP units relative to a hydroxyl group, and 0.2 – 0.4 units relative to a methoxy group. -

Conformational Lock: The ortho positioning often induces a twisted conformation relative to the carbonyl, disrupting planarity and potentially improving solubility despite higher LogP.

Bioavailability & ADME Implications

For this specific molecule, "bioavailability" must be interpreted through two lenses: (1) its intrinsic permeability as a raw material, and (2) its metabolic fate as a reactive intermediate.

3.1 The Reactivity-Stability Paradox

As an

-

Oral Bioavailability (F%): Predicted to be Low (<10%) in its native form due to rapid first-pass metabolism (glutathione conjugation) and gastric instability.

-

Permeability (P

): High passive permeability is predicted (LogP ~2.6), but meaningful transport data is confounded by covalent binding to efflux pumps (P-gp) or membrane proteins.

3.2 Metabolic Armor: The Difluoromethoxy Advantage

While the

-

CYP Resistance: The C-F bond strength (~116 kcal/mol) renders the -OCHF

group resistant to CYP450-mediated O-dealkylation, a common clearance route for methoxy-arenes.[1] -

Bioisosterism: It acts as a bioisostere for a phenol or methoxy group but with extended half-life (

) in the final drug candidate.

Visualizing the Pathway: Reactivity vs. Synthesis

The following diagram illustrates the divergent fates of the molecule: its use in synthesis (Constructive) vs. its biological reactivity (Destructive).

Figure 1: The dual fate of the

Experimental Protocols

Protocol A: HPLC-Based LogP Estimation (CHI Method)

Standard shake-flask methods are unsuitable due to the compound's hydrolysis sensitivity.[1]

Principle: Chromatographic Hydrophobicity Index (CHI) correlates retention time on a C18 column with LogP, minimizing hydrolysis time.

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate (pH 7.4) - Non-nucleophilic buffer essential.[1]

-

B: Acetonitrile (ACN).

-

-

Column: Rapid resolution C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 50 mm).

-

Method:

-

Fast gradient: 0% to 100% B over 3.5 minutes.

-

Flow rate: 1.5 mL/min.

-

Detection: UV @ 254 nm.

-

-

Calibration: Run a standard set of ketones with known LogP (e.g., Acetophenone, Propiophenone, Butyrophenone).

-

Calculation:

(Equation must be calibrated to specific column/standard set).

Protocol B: Hantzsch Thiazole Synthesis (Validation of Utility)

This protocol converts the reactive intermediate into a bioavailable scaffold.

-

Reagents: 1.0 eq 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, 1.1 eq Thiobenzamide, Ethanol (anhydrous).

-

Procedure:

-

Outcome: Formation of the thiazole ring eliminates the reactive bromide, stabilizing the molecule and "locking in" the lipophilicity contributed by the difluoromethoxy group.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Link

-

PubChem Compound Summary. (2023). 2-Bromo-1-(4-fluorophenyl)ethanone (Surrogate Data). National Center for Biotechnology Information. Link

-

Li, H., et al. (2012). The difluoromethoxy group as a lipophilic hydrogen bond donor: A comparative study. ChemMedChem. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Heterocyclic Synthesis

Executive Summary

This technical guide outlines the handling, reactivity, and synthetic application of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: N/A for specific commercial batches, generic structure class). As a functionalized

The

Molecular Profile & Strategic Value

Structural Analysis

The molecule contains two distinct functional zones that dictate its utility:

-

The Electrophilic Warhead (

-Bromoacetyl): A highly reactive alkylating agent susceptible to nucleophilic attack ( -

The Pharmacophore Modulator (

): Located at the ortho position, this group exerts a steric and electronic influence. Unlike the trifluoromethoxy (

Reactivity Logic (DOT Visualization)

Figure 1: Reactivity profile separating the synthetic handle (red) from the medicinal chemistry payload (green).

Safety & Handling Protocols (Critical)

Hazard Classification: Lachrymator , Skin Corrosive, Acute Toxicant.

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood. Do not transport open containers across the lab.

-